![molecular formula C23H38N2O2 B14298599 3-Hydroxy-12-methyl-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]tridecan-1-one CAS No. 115849-84-8](/img/structure/B14298599.png)
3-Hydroxy-12-methyl-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]tridecan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-12-methyl-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]tridecan-1-one is a complex organic compound that features a pyrrolidine ring and a pyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-12-methyl-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]tridecan-1-one typically involves multi-step organic reactions. One common approach is to start with the construction of the pyrrolidine ring, followed by the introduction of the pyridine moiety. The final steps involve the addition of the hydroxy and methyl groups to complete the structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the pyridine ring, converting it into a more saturated form.
Substitution: The pyridine and pyrrolidine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated derivatives.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
3-Hydroxy-12-methyl-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]tridecan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Hydroxy-12-methyl-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]tridecan-1-one involves its interaction with specific molecular targets. The pyridine and pyrrolidine rings allow the compound to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
類似化合物との比較
Similar Compounds
3-Hydroxy-2-methylpyridine: Shares the hydroxy and methyl groups but lacks the pyrrolidine ring.
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.
Pyridine derivatives: Compounds with similar pyridine rings but different functional groups.
Uniqueness
3-Hydroxy-12-methyl-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]tridecan-1-one is unique due to its combination of a pyridine moiety and a pyrrolidine ring, along with the specific positioning of the hydroxy and methyl groups. This unique structure contributes to its distinct chemical and biological properties.
特性
CAS番号 |
115849-84-8 |
|---|---|
分子式 |
C23H38N2O2 |
分子量 |
374.6 g/mol |
IUPAC名 |
3-hydroxy-12-methyl-1-(2-pyridin-3-ylpyrrolidin-1-yl)tridecan-1-one |
InChI |
InChI=1S/C23H38N2O2/c1-19(2)11-7-5-3-4-6-8-13-21(26)17-23(27)25-16-10-14-22(25)20-12-9-15-24-18-20/h9,12,15,18-19,21-22,26H,3-8,10-11,13-14,16-17H2,1-2H3 |
InChIキー |
SHZBFDWXFJTSEI-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCCCCCC(CC(=O)N1CCCC1C2=CN=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


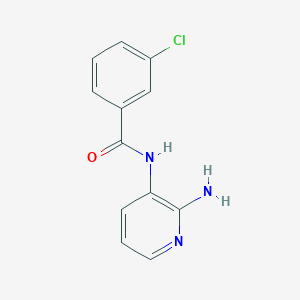
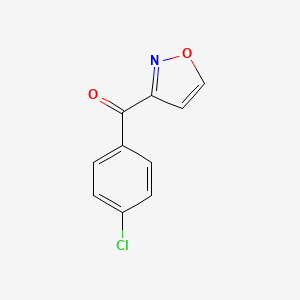
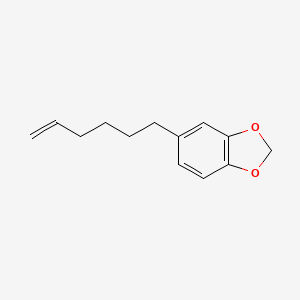
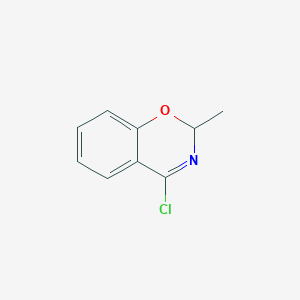
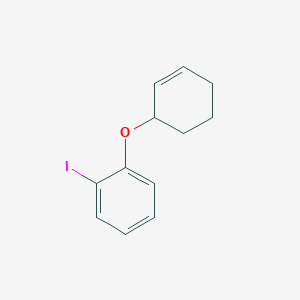
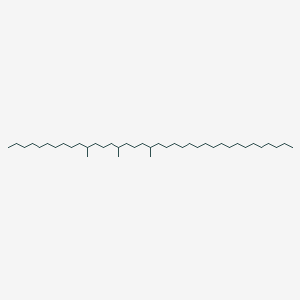
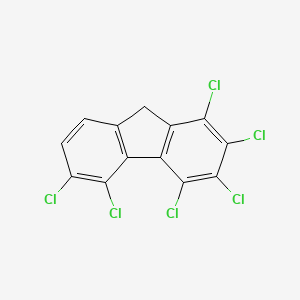


![Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane](/img/structure/B14298581.png)
![N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide](/img/structure/B14298585.png)
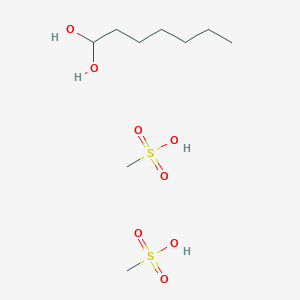
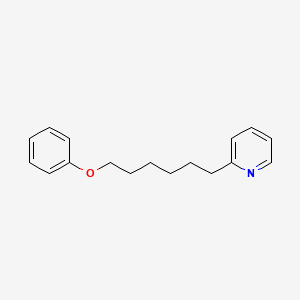
![2-Chloro-8-(methylsulfanyl)dibenzo[b,d]furan](/img/structure/B14298598.png)
